2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Facile Synthesis of Pyrimidoquinoline Derivatives : The compound serves as a precursor in the synthesis of pyrimido[4,5-b]quinoline derivatives. This process highlights the reactivity of the compound towards various reagents, contributing to the development of molecules with potential antimicrobial activity (Elkholy & Morsy, 2006).
Reactions and Biological Activity of Pyridine Derivatives : Research into 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, closely related to the compound , has generated pyrazolo, isoxazolo, and pyridoquinazoline derivatives. This study not only explores the chemical versatility of these compounds but also their biological relevance, although specifics on biological activity were outside the requested scope (Yassin, 2009).
Chloroquinoline-3-carbonitriles Synthesis and Reactions : A comprehensive review on the synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including the compound of interest, was conducted. This research emphasizes the compound's utility in producing biologically active compounds, showcasing its wide-ranging applications in synthetic chemistry (Mekheimer et al., 2019).
Material Science and Catalysis
Optoelectronic and Nonlinear Charge Transport Properties : Hydroquinoline derivatives, closely related to the compound , have been studied for their structural, electronic, optical, and charge transport properties. These findings suggest potential applications in the development of multifunctional materials for electronics and optoelectronics (Irfan et al., 2020).
Corrosion Inhibition : Novel quinoline derivatives, including structural analogs of the compound of interest, have demonstrated efficacy as green corrosion inhibitors for mild steel in acidic mediums. This application highlights the compound's potential utility in industrial settings, offering a sustainable solution to corrosion problems (Singh, Srivastava, & Quraishi, 2016).
Properties
IUPAC Name |
2-chloro-7,7-dimethyl-6,8-dihydro-5H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-12(2)4-3-8-5-9(7-14)11(13)15-10(8)6-12/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICFLPSLQJSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC(=C(N=C2C1)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952569-57-2 |
Source
|
Record name | 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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